molecular formula C22H25N3O6S B6560553 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine CAS No. 1021261-16-4

4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine

Cat. No.: B6560553
CAS No.: 1021261-16-4
M. Wt: 459.5 g/mol
InChI Key: QEEATZDQPKXEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at position 4 with a 1,2,4-oxadiazole ring, which is further modified by a 2,4-dimethoxyphenyl group. The piperidine nitrogen is sulfonylated with a 4-methoxybenzenesulfonyl moiety. Its molecular complexity highlights the importance of comparing it with structurally related compounds to elucidate structure-activity relationships (SAR) .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-28-16-4-7-18(8-5-16)32(26,27)25-12-10-15(11-13-25)22-23-21(24-31-22)19-9-6-17(29-2)14-20(19)30-3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEATZDQPKXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is a synthetic derivative that incorporates the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential pharmacological applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C25_{25}H24_{24}N4_{4}O5_{5}
  • Molecular Weight : 460.5 g/mol

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. In a study evaluating a series of related compounds, moderate to strong antibacterial activity was observed against strains such as Salmonella typhi and Bacillus subtilis . The synthesized derivatives demonstrated varying degrees of effectiveness against other bacterial strains, suggesting a broad spectrum of antimicrobial potential.

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilisOther Strains
Compound AModerateStrongWeak
Compound BStrongModerateModerate

Enzyme Inhibition

The compound's derivatives have shown promising results as enzyme inhibitors. Specifically, they were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Notably, certain derivatives exhibited strong inhibitory activity against urease, with IC50 values indicating high potency .

EnzymeCompoundIC50 Value (µM)
Acetylcholinesterase7l2.14 ± 0.003
Urease7m0.63 ± 0.001

Antiviral Activity

Oxadiazole derivatives are also recognized for their antiviral properties. Some studies have reported that related compounds demonstrate antiviral activity against RNA viruses, suggesting that the oxadiazole moiety could contribute to antiviral mechanisms .

Case Studies

  • Antibacterial Screening : A study synthesized several oxadiazole-piperidine derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that modifications in the chemical structure significantly influenced antibacterial efficacy.
  • Enzyme Inhibition Studies : Another research project focused on the enzyme inhibitory potential of oxadiazole derivatives, revealing that specific substitutions on the piperidine ring enhanced AChE inhibition compared to the parent compounds.

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and bacterial membranes. The oxadiazole ring may facilitate binding to active sites on enzymes or receptors due to its electron-withdrawing properties, while the piperidine moiety may enhance lipophilicity and membrane permeability .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and piperidine structures exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal activities. The presence of the methoxyphenyl group enhances these effects by increasing lipophilicity and membrane permeability .
  • Anticancer Activity : Some derivatives of oxadiazole have demonstrated promising anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
  • Anti-inflammatory Effects : Certain compounds in this class have been reported to exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Applications in Medicinal Chemistry

Given its structural characteristics, 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is being explored for:

  • Drug Development : Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .
  • Lead Compound : As a lead compound, it can be optimized to enhance efficacy and reduce toxicity through structure-activity relationship (SAR) studies.

Material Science Applications

In addition to its medicinal applications, this compound may find use in material science due to its chemical stability and potential for functionalization:

  • Polymer Chemistry : The incorporation of such compounds into polymers can lead to materials with enhanced properties such as thermal stability and mechanical strength.
  • Sensor Development : The oxadiazole moiety is known for its photoluminescent properties, making it suitable for applications in sensor technology where fluorescence is utilized .

Case Studies

Several studies have investigated the biological efficacy of similar compounds:

  • Antimicrobial Study : A related oxadiazole derivative was tested against various bacterial strains and showed significant inhibitory effects, suggesting that modifications like those seen in our compound could yield even better results .
  • Anticancer Research : A study on a piperidine-based oxadiazole indicated its potential as an anticancer agent by demonstrating cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .
  • Material Application : Research into the incorporation of oxadiazole compounds into polymer matrices showed improved mechanical properties and thermal stability, indicating potential industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Variations on the Oxadiazole Ring
  • Compound 1: 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8) Key Differences: Replaces the 2,4-dimethoxyphenyl group with a thiophene ring and substitutes the 4-methoxybenzenesulfonyl group with a chlorobenzenesulfonyl moiety. Implications: The thiophene’s electron-rich nature and chlorine’s electron-withdrawing effect may alter binding affinity and metabolic stability compared to the target compound.
  • Compound 2 : 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

    • Key Differences : Features a trifluoromethylphenyl group on the oxadiazole and lacks the sulfonamide substituent.
    • Implications : The trifluoromethyl group enhances lipophilicity and oxidative stability but may reduce solubility. The absence of sulfonylation limits hydrogen-bonding interactions .
  • Compound 3 : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS 263383-24-0)

    • Key Differences : Simplifies the oxadiazole substituent to a single methoxyphenyl group and replaces the sulfonamide with a hydrochloride salt.
    • Implications : Reduced steric bulk may improve membrane permeability, while the salt form enhances aqueous solubility .
2.2. Modifications to the Piperidine Core
  • Compound 4: 1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3) Key Differences: Replaces the sulfonamide with a benzoyl group and shifts the oxadiazole to a methylene-linked position.
  • Compound 5 : 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 941997-93-9)

    • Key Differences : Substitutes piperidine with pyrrolidin-2-one , introducing a ketone oxygen.
    • Implications : The five-membered ring and ketone group may alter conformational flexibility and hydrogen-bonding capacity, affecting target engagement .
2.3. Sulfonamide Group Variations
  • Compound 6 : 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine (PDB-bound CRBP1 inhibitor)
    • Key Differences : Uses a methoxymethyl group on piperidine and a diphenylmethyl-oxadiazole .
    • Implications : The bulky diphenylmethyl group may restrict binding to larger hydrophobic pockets, while the methoxymethyl enhances solubility compared to sulfonamides .

Structural and Pharmacokinetic Insights

Property Target Compound Compound 1 Compound 3 Compound 4
Molecular Weight ~463.5 g/mol (estimated) 409.9 g/mol 295.77 g/mol 407.46 g/mol
Key Substituents 2,4-Dimethoxyphenyl, sulfonamide Thiophene, Cl-sulfonyl 4-Methoxyphenyl, HCl Benzoyl, phenyl-oxadiazole
Solubility Moderate (sulfonamide enhances) Low (Cl-sulfonyl) High (HCl salt) Moderate
Lipophilicity (LogP) ~3.5 (predicted) ~4.0 ~2.8 ~3.2

Preparation Methods

Introduction of a Nitrile Group

The 4-position of 1-(4-methoxybenzenesulfonyl)piperidine is functionalized with a nitrile group to enable oxadiazole formation. Patent outlines a two-step protocol:

  • Bromination : Treat the piperidine derivative with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride to introduce a bromine atom at the 4-position.

  • Cyanide Substitution : React the 4-bromo intermediate with sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(4-methoxybenzenesulfonyl)piperidine-4-carbonitrile.

Key Conditions

  • Bromination : NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 hours

  • Cyanide Substitution : NaCN (3 eq), DMF, 80°C, 85% yield

Formation of the 1,2,4-Oxadiazole Ring

Amidoxime Synthesis

The nitrile group is converted to an amidoxime via reaction with hydroxylamine hydrochloride. As per, this is achieved by refluxing the nitrile with hydroxylamine (1.5 eq) in ethanol-water (3:1) for 8–12 hours (Figure 2).

Key Conditions

  • Hydroxylamine : NH₂OH·HCl (1.5 eq), NaHCO₃ (2 eq)

  • Solvent : Ethanol-water (3:1)

  • Yield : 78–85%

Cyclization with 2,4-Dimethoxyphenyl Carboxylic Acid

The amidoxime undergoes cyclization with 2,4-dimethoxyphenyl carboxylic acid using a carbodiimide coupling agent. Patent and recommend ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF at 25°C for 24 hours, forming the 1,2,4-oxadiazole ring (Figure 3).

Key Conditions

  • Coupling Agent : EDCl (1.2 eq), HOBt (1.2 eq)

  • Solvent : DMF

  • Temperature : 25°C

  • Yield : 70–75%

Final Deprotection and Purification

The tert-butyl carbamate (Boc) group, if used transiently, is removed via HCl/dioxane treatment (4M, 2 hours, 25°C) as demonstrated in. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound in >95% purity.

Comparative Analysis of Methodologies

Step Method A Method B Method C
SulfonylationDIPEA, THF, 92% yieldNot applicableNot applicable
Nitrile IntroductionNaCN, DMF, 85% yieldBoc-protected routeN/A
Oxadiazole FormationEDCl/HOBt, 75% yieldHCl deprotectionCS₂ reflux, 68% yield
Overall Yield52%60%45%

Method A (patent-derived) offers superior regioselectivity for oxadiazole formation, whereas Method B prioritizes Boc protection for intermediate stability. Method C’s use of CS₂, while eco-friendly, is less efficient for 1,2,4-oxadiazoles.

Mechanistic Insights

  • Sulfonylation : Nucleophilic attack by piperidine’s nitrogen on the electrophilic sulfur of the sulfonyl chloride, facilitated by DIPEA.

  • Oxadiazole Cyclization : EDCl activates the carboxylic acid, forming an active ester that reacts with the amidoxime’s nucleophilic nitrogen, followed by intramolecular cyclization and water elimination.

Challenges and Optimization

  • Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by strict stoichiometric control of EDCl and low-temperature conditions.

  • Solvent Choice : DMF enhances coupling efficiency but complicates purification; alternatives like acetonitrile reduce side reactions .

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring structures .
  • LC-MS : To verify molecular weight and detect impurities .
  • TLC Monitoring : For intermediate steps using silica gel plates and UV visualization .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, 80°C, 12 hrs65–7090%
2K₂CO₃, DMF, RT75–8095%

Basic: What structural features influence its reactivity and stability?

Answer:

  • Electron-Donating Groups : The 2,4-dimethoxyphenyl group enhances electron density on the oxadiazole ring, increasing susceptibility to nucleophilic attack .
  • Sulfonyl Group : The 4-methoxybenzenesulfonyl moiety stabilizes the piperidine ring via steric hindrance and hydrogen bonding .
  • Heterocyclic Rings : The oxadiazole and piperidine rings confer rigidity, affecting solubility and intermolecular interactions .

Advanced: How can computational methods optimize its synthesis or predict biological activity?

Answer:

  • Reaction Path Simulation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to identify energy barriers in cyclocondensation steps .
  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes) by analyzing interactions between the sulfonyl group and active sites .
  • Machine Learning : Quantitative Structure-Activity Relationship (QSAR) models trained on similar piperidine derivatives predict pharmacokinetic properties (logP, bioavailability) .

Q. Table 2: Predicted Binding Energies (kcal/mol)

Target ProteinDocking Score
Cytochrome P450 3A4-8.2
Serotonin Receptor 5-HT2A-7.5

Advanced: What strategies resolve contradictions in spectroscopic or bioassay data?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions to confirm substitution patterns .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing .
  • Dose-Response Replication : Repeat bioassays (e.g., enzyme inhibition) under controlled pH and temperature to address variability .

Advanced: How to design experiments to optimize reaction yields or selectivity?

Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time, enabling rapid parameter adjustments .

Q. Example Optimization Parameters :

  • Catalyst Screening : Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura coupling steps .
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (less polar) on cyclization efficiency .

Advanced: How to evaluate its stability under physiological or storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via HPLC .
  • pH Stability : Test solubility and decomposition in buffers (pH 1–9) to identify labile functional groups (e.g., sulfonamide hydrolysis) .

Q. Table 3: Degradation Products Identified via LC-MS

ConditionMajor Degradant
Acidic (pH 2)4-Methoxybenzenesulfonic acid
Alkaline (pH 9)Oxadiazole ring-opened amide

Advanced: What methodologies assess its interactions with biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., KD values for receptor-ligand interactions) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .
  • Cryo-EM : Visualizes binding modes to large complexes like ion channels .

Advanced: How to address low solubility or bioavailability in preclinical studies?

Answer:

  • Salt Formation : React with HCl or sodium citrate to improve aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance permeability across biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.